- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans, Organic Letters, 2018, 20(11), 3310-3313

Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)

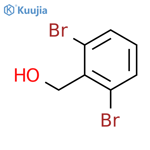

2,6-Dibromobenzyl Bromide structure

Produktname:2,6-Dibromobenzyl Bromide

2,6-Dibromobenzyl Bromide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,3-Dibromo-2-(bromomethyl)benzene

- 2,6-dibromobenzyl bromide

- 1,3-Dibromo-2-(bromomethyl)benzene (ACI)

- AB89807

- DB-363083

- SCHEMBL173876

- DTXSID70538840

- 1,3-dibromo-2-bromomethylbenzene

- QFXJJFWSOLXOSE-UHFFFAOYSA-N

- EN300-1266476

- MFCD13185505

- DTXCID30489627

- AS-44060

- 93701-32-7

- AKOS015966672

- 1,3-Dibromo-2-bromomethyl-benzene

- 2,6-Dibromobenzyl Bromide

-

- MDL: MFCD13185505

- Inchi: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2

- InChI-Schlüssel: QFXJJFWSOLXOSE-UHFFFAOYSA-N

- Lächelt: BrC1C(CBr)=C(Br)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 327.79209g/mol

- Monoisotopenmasse: 325.79414g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 95

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.9

- Topologische Polaroberfläche: 0Ų

Experimentelle Eigenschaften

- Dichte: 2.173

- Siedepunkt: 306.3°C at 760 mmHg

- Flammpunkt: 136.5°C

- Brechungsindex: 1.636

2,6-Dibromobenzyl Bromide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | D937010-1000mg |

2,6-Dibromobenzyl Bromide |

93701-32-7 | 1g |

$563.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D251023-20g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95% | 20g |

$395 | 2024-08-03 | |

| Advanced ChemBlocks | O32629-1G |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95% | 1G |

$550 | 2023-09-15 | |

| Enamine | EN300-1266476-250mg |

1,3-dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95.0% | 250mg |

$234.0 | 2023-10-02 | |

| Aaron | AR006FC3-1g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 97% | 1g |

$23.00 | 2025-01-23 | |

| Aaron | AR006FC3-10g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 97% | 10g |

$233.00 | 2023-12-13 | |

| abcr | AB575156-250mg |

1,3-Dibromo-2-(bromomethyl)benzene; . |

93701-32-7 | 250mg |

€330.70 | 2024-04-15 | ||

| 1PlusChem | 1P006F3R-25g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95% | 25g |

$837.00 | 2025-02-21 | |

| Enamine | EN300-1266476-0.05g |

1,3-dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95% | 0.05g |

$110.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1767207-25g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 98% | 25g |

¥9103.00 | 2024-04-24 |

2,6-Dibromobenzyl Bromide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, reflux

Referenz

- 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligase, PLoS One, 2012, 7(8),

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt

Referenz

- Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; overnight, rt

Referenz

- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt

Referenz

- Heterocyclic compounds and compositions for treating CNS disorders and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, reflux

Referenz

- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux

Referenz

- Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane , Water ; rt → reflux

1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux

1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux

Referenz

- Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, rt → 80 °C

Referenz

- Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 80 °C

Referenz

- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 80 °C; 14 h, reflux

Referenz

- Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; reflux

Referenz

- An efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles, Tetrahedron Letters, 2006, 47(26), 4361-4364

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 80 °C

Referenz

- tBuOK-Promoted Cyclization of Imines with Aryl Halides, Organic Letters, 2020, 22(11), 4553-4556

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux

Referenz

- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ; rt → 85 °C; 3 h, reflux

Referenz

- Diamine monomers for intrinsic high-dielectric low-loss polyimides, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride

Referenz

- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt

Referenz

- Preparation of benzodiazepinone compounds useful in the treatment of skin conditions, United States, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 16 h, 80 °C

Referenz

- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, rt → reflux

Referenz

- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

2,6-Dibromobenzyl Bromide Raw materials

2,6-Dibromobenzyl Bromide Preparation Products

2,6-Dibromobenzyl Bromide Verwandte Literatur

-

Zhengong Meng,Guijun Li,Hon-Fai Wong,Sheung-Mei Ng,Sze-Chun Yiu,Cheuk-Lam Ho,Chi-Wah Leung,Ian Manners,Wai-Yeung Wong Nanoscale 2017 9 731

93701-32-7 (2,6-Dibromobenzyl Bromide) Verwandte Produkte

- 2109799-82-6(1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-4-amine)

- 2245111-21-9(1H-1,2,4-Triazole, 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-)

- 1448062-81-4(1-(2-fluorophenyl)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylmethanesulfonamide)

- 1909309-29-0(5-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride)

- 2138221-46-0(7-Bromo-6-fluoro-2,4-dimethylquinoline)

- 1246814-53-8(Nepafenac-d)

- 74039-25-1(2,4,5-trichloro-6-(trichloromethyl)pyrimidine)

- 1342619-53-7(methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate)

- 2138267-16-8(5-bromo-2-tert-butyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine)

- 57153-65-8(1-(2,5-dimethylthiophen-3-yl)propan-2-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93701-32-7)2,6-Dibromobenzyl Bromide

Reinheit:99%/99%

Menge:10g/25g

Preis ($):234.0/469.0